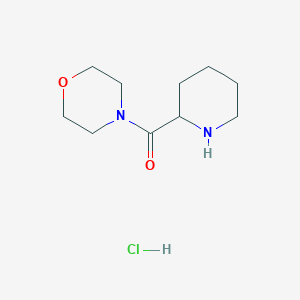

Morpholino(2-piperidinyl)methanone Hydrochloride

Description

Data Tables

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₉ClN₂O₂ | |

| Molecular Weight | 234.72 g/mol | |

| CAS Registry Number | 690634-79-8 | |

| IUPAC Name | 4-(piperidine-2-carbonyl)morpholine hydrochloride |

Table 2: Taxonomic Classification

| Taxonomic Level | Classification | Reference |

|---|---|---|

| Kingdom | Organic compounds | |

| Superclass | Organoheterocyclic compounds | |

| Class | Morpholines and Piperidines | |

| Subclass | Morpholine-piperidine hybrids |

Properties

IUPAC Name |

morpholin-4-yl(piperidin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMPLCRQSUNTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383330 | |

| Record name | (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690634-79-8 | |

| Record name | (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Piperidin-2-ylcarbonyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholino(2-piperidinyl)methanone Hydrochloride can be synthesized through a series of chemical reactions involving morpholine and piperidine derivatives. One common method involves the reaction of morpholine with 2-piperidinylmethanone under controlled conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-piperidinyl)methanone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of morpholino derivatives in anticancer therapy. For instance, morpholino-based compounds have shown significant cytotoxic effects against various cancer cell lines. A series of morpholinylchalcones were evaluated for their antitumor properties, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like cisplatin . The presence of the morpholine ring enhances the pharmacological activity, making it a valuable scaffold for drug development.

Mechanistic Insights

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, certain morpholino derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Neuropharmacology

G-Protein Coupled Receptor Modulation

Morpholino compounds have been explored as potential modulators of G-protein coupled receptors (GPCRs), which are critical targets in neuropharmacology. These receptors are involved in various neurological processes, and morpholino derivatives may act as antagonists or agonists, influencing neurotransmitter release and neuronal signaling . This suggests potential applications in treating neurological disorders such as depression and anxiety.

Cognitive Enhancement

Research indicates that morpholino derivatives may enhance cognitive functions by modulating neurotransmitter systems. For example, certain compounds have shown efficacy in improving synaptic plasticity and reducing anxiety-like behaviors in animal models, indicating their potential for therapeutic use in cognitive disorders.

Antimicrobial Applications

Broad-Spectrum Antimicrobial Activity

Morpholino compounds have exhibited antimicrobial properties against a range of pathogens. Studies have reported that modifications to the morpholine ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural diversity offered by morpholino derivatives allows for the exploration of new antimicrobial agents that could combat resistant strains .

Drug Design and Development

Lead Compounds for New Therapeutics

The structural characteristics of morpholino(2-piperidinyl)methanone hydrochloride make it an attractive lead compound for the design of new therapeutic agents. Its ability to interact with various biological targets can be exploited to develop drugs with improved efficacy and reduced side effects. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins, guiding further modifications to enhance activity .

Case Studies

Mechanism of Action

The mechanism of action of Morpholino(2-piperidinyl)methanone Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .

Comparison with Similar Compounds

Key Properties :

- Hazard Profile : Classified with GHS warnings H302 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Safety Precautions : Includes P261 (avoid inhaling dust) and P305+P351+P338 (eye rinse protocols) .

Comparison with Structural Analogs

Positional Isomers of Piperidine Substitution

The position of the piperidine substitution significantly impacts physicochemical and biological properties:

- 4-Piperidinyl Variant : Higher melting point and lower molecular weight (excluding HCl) suggest differences in crystallinity and solubility compared to the 2-piperidinyl compound .

- 3-Piperidinyl Variant: Limited data available, but positional isomerism may alter receptor binding in pharmaceutical contexts .

Functional Group Modifications

Compounds with modified functional groups exhibit divergent chemical behaviors:

Solubility and Stability

Hazard Profiles

Both 2- and 4-piperidinyl variants share similar GHS warnings (e.g., H302, H315), but physical states influence handling protocols.

Pharmaceutical Relevance

- Morpholino Groups: Commonly used to improve solubility and bioavailability in drug candidates. For example, Minaprine (an antidepressant) incorporates a morpholinoethylamino group .

- Antitumor Potential: highlights morpholine-based heterocycles with antitumor activity, though direct data for the target compound is lacking .

Biological Activity

Morpholino(2-piperidinyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its morpholino and piperidine moieties, which contribute to its biological activity. The compound's molecular formula is CHClNO, with a molecular weight of 245.71 g/mol . Its structural features allow it to interact with various biological targets, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its modulation of neurotransmitter systems and potential effects on central nervous system (CNS) disorders. Research indicates that compounds with similar structures may act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in several CNS conditions . These receptors play critical roles in synaptic transmission and plasticity, making them attractive targets for therapeutic intervention.

Pharmacological Effects

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Piperidine Substitution : Variations in the piperidine ring can significantly affect the compound's affinity for mGluR5, influencing its pharmacological profile.

- Morpholino Modifications : Alterations in the morpholino group can enhance solubility and bioavailability, which are essential for effective therapeutic use.

Case Studies and Research Findings

Several studies have investigated the biological activity of morpholino derivatives, contributing to our understanding of their therapeutic potential:

- A study on related compounds demonstrated significant anxiolytic effects in rodent models when interacting with mGluR5, suggesting that this compound could have similar implications for anxiety disorders .

- Research focusing on the synthesis and evaluation of various morpholino compounds revealed that modifications leading to increased hydrophilicity improved their pharmacokinetic profiles, enhancing their efficacy in vivo .

Data Tables

Q & A

Q. What are the recommended synthetic routes for Morpholino(2-piperidinyl)methanone Hydrochloride, and how can purity be ensured?

The synthesis of this compound typically involves coupling morpholine derivatives with piperidine-containing precursors. For example, analogous morpholino methanone compounds are synthesized via nucleophilic substitution or condensation reactions, followed by hydrochloric acid neutralization to form the hydrochloride salt . Key steps include:

- Intermediate formation : Reacting morpholine with a chloroacetyl chloride derivative under basic conditions to form a reactive intermediate.

- Cyclization : Introducing a piperidine moiety through controlled heating or catalytic conditions.

- Salt formation : Neutralizing the free base with HCl to yield the hydrochloride salt.

Purity (>90%) is achieved via recrystallization from ethanol/water mixtures and validated by HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound?

Essential characterization methods include:

- Melting point analysis : The compound exhibits a sharp melting point range of 279–286°C, confirming crystallinity and purity .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., morpholine N-CH at δ 3.4–3.7 ppm) and carbonyl carbons (δ ~170 ppm).

- Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 234.72 (CHNO·HCl) .

- Elemental analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What are the primary research applications of this compound in pharmacological studies?

Morpholino-piperidine derivatives are explored as:

- Enzyme inhibitors : The morpholine ring acts as a hydrogen bond acceptor, targeting kinases or proteases in cancer pathways .

- CNS drug candidates : Structural analogs show affinity for neurotransmitter transporters (e.g., dopamine, serotonin) in neurological disorder models .

- Building blocks : Used to synthesize libraries for high-throughput screening, leveraging the piperidine scaffold’s conformational flexibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Temperature control : Maintain ≤60°C during coupling to avoid decomposition of the morpholine ring .

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation while reducing side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yield by 15–20% compared to THF .

- In-line monitoring : Employ FTIR to track carbonyl group formation (1720–1680 cm) and adjust reagent stoichiometry in real time .

Q. How should discrepancies in reported melting points or spectral data be resolved?

- Batch variability : Variations in mp (e.g., 279–286°C vs. 274–280°C) may arise from residual solvents. Conduct thermogravimetric analysis (TGA) to rule out moisture/solvent retention .

- Spectral conflicts : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments. Cross-validate using 2D NMR (COSY, HSQC) .

Q. What strategies ensure compound stability under long-term storage or biological assay conditions?

- Storage : Keep in airtight containers under argon at −20°C to prevent hygroscopic degradation. Room-temperature storage is permissible if desiccant (silica gel) is used .

- In vitro assays : Prepare stock solutions in DMSO (≤10 mM) and avoid freeze-thaw cycles to prevent precipitation. Stability in PBS (pH 7.4) is ≥24 hours at 37°C .

Q. How can researchers validate target engagement in cellular models?

- Competitive binding assays : Use radiolabeled analogs (e.g., H-labeled compound) to measure displacement in membrane preparations .

- Knockdown/rescue experiments : Combine with siRNA targeting the proposed receptor to confirm phenotype reversal .

- Thermal shift assays : Monitor protein melting temperature (ΔTm) shifts via differential scanning fluorimetry (DSF) to verify direct binding .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.